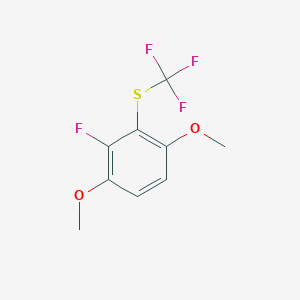
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S and a molecular weight of 256.22 g/mol . This compound is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylthiolating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The methoxy groups can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Radical Reactions: The trifluoromethylthio group can be involved in radical reactions, contributing to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylthiolating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction reactions can yield different methoxy-substituted products.
Applications De Recherche Scientifique
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Biology: Investigated for its potential biological activities due to the presence of fluorine and trifluoromethylthio groups, which can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The presence of the fluoro and methoxy groups can also influence the compound’s reactivity and binding affinity to various molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene: Similar in structure but with different substitution patterns on the benzene ring.
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene: A fluorine analog of methyl eugenol with different functional groups.
Uniqueness
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the specific combination of methoxy, fluoro, and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials with enhanced stability and bioavailability .
Propriétés
Formule moléculaire |
C9H8F4O2S |
|---|---|
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
2-fluoro-1,4-dimethoxy-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(15-2)8(7(5)10)16-9(11,12)13/h3-4H,1-2H3 |
Clé InChI |
OZNIHGGVGDCOMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)SC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


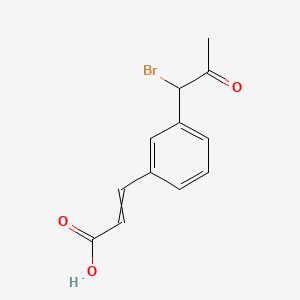
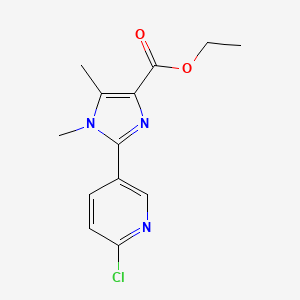

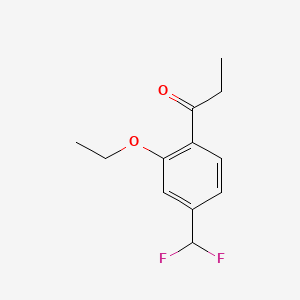

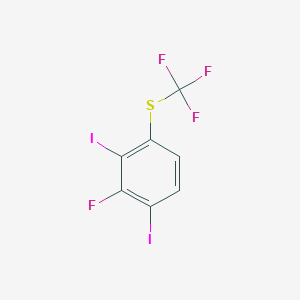
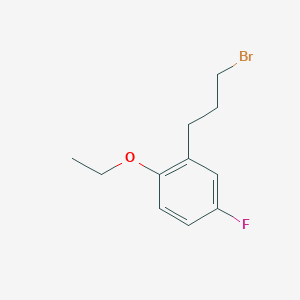

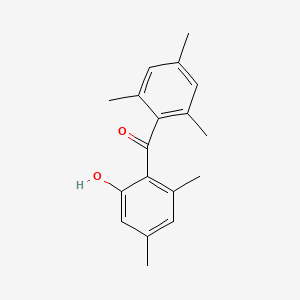
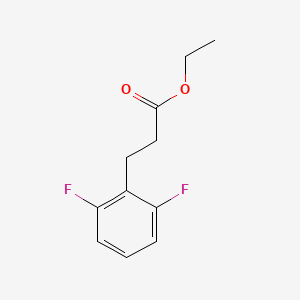
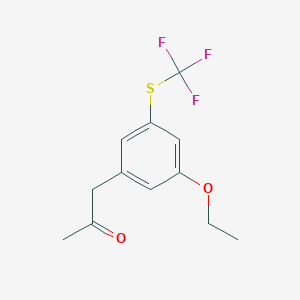
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
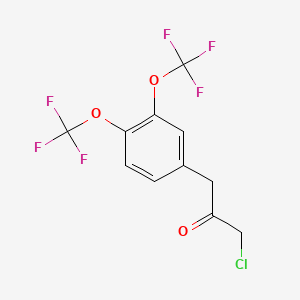
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
